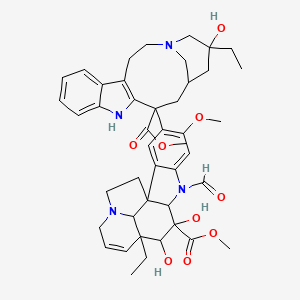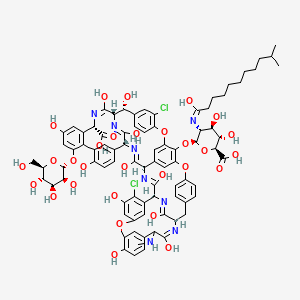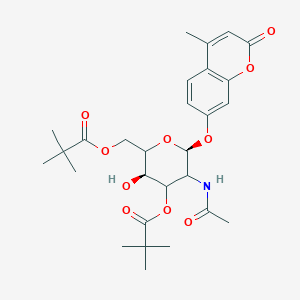
4-甲基伞形酮-2-乙酰氨基-2-脱氧-3,6-二新戊酰基-β-D-吡喃半乳糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage, making it valuable in various assays and diagnostic applications.
科学研究应用
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a substrate in enzyme assays to study the activity of glycosidases. In medical research, it is used to diagnose lysosomal storage disorders by measuring enzyme deficiencies . Additionally, it finds applications in environmental science for detecting microbial activity in soil and water samples .
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .
Mode of Action
This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by these enzymes, a fluorescent molecule, 4-methylumbelliferone (4-MU) , is released . The fluorescence of 4-MU can be used to quantify the activity of β-hexosaminidases .
Biochemical Pathways
The enzymatic cleavage of this compound by β-hexosaminidases is a part of the larger lysosomal degradation pathway . This pathway is responsible for
生化分析
Biochemical Properties
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is used to analyze the activity of glycosidases, particularly for the detection and quantification of certain diseases and enzyme deficiencies such as Gaucher’s disease. Its fluorescent properties facilitate quick and sensitive measurements.
Cellular Effects
The cellular effects of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside are primarily observed in its interactions with enzymes and other biomolecules. It is used to study the pathogenesis of diseases like Schindler disease .
Molecular Mechanism
At the molecular level, 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a fluorogenic substrate. Upon enzymatic cleavage by specific enzymes, a fluorescent compound is released, which can be used to quantify enzyme activity .
Temporal Effects in Laboratory Settings
Its stability and degradation over time are important factors in its use in biochemical assays.
Metabolic Pathways
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is involved in the metabolic pathways related to the activity of glycosidases. It interacts with these enzymes, influencing metabolic flux and metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside typically involves multiple steps. The starting material is often 4-methylumbelliferone, which undergoes glycosylation with a protected galactosamine derivative. The reaction conditions usually include the use of a Lewis acid catalyst and an inert atmosphere to prevent oxidation. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions. Enzymatic hydrolysis by specific glycosidases releases 4-methylumbelliferone, which fluoresces under UV light .
Common Reagents and Conditions: Common reagents used in these reactions include glycosidases such as beta-galactosidase. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products: The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is easily detectable due to its fluorescent properties .
相似化合物的比较
Similar Compounds:
- 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Uniqueness: Compared to similar compounds, 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside offers higher specificity and sensitivity in enzyme assays. Its unique structure allows for selective cleavage by specific glycosidases, making it a preferred choice in diagnostic applications .
属性
IUPAC Name |
[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXSONYTZFSEJG-TYXDZGKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)
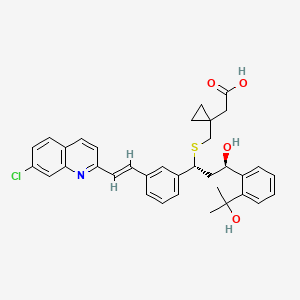
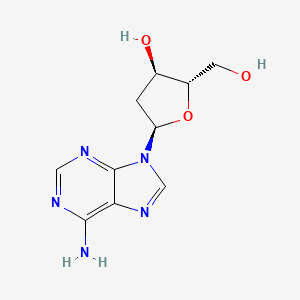
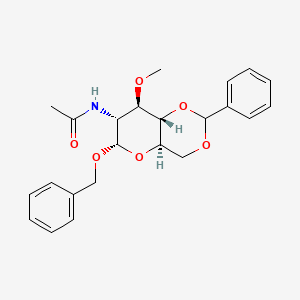
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)

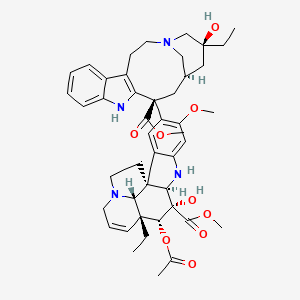
![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)

